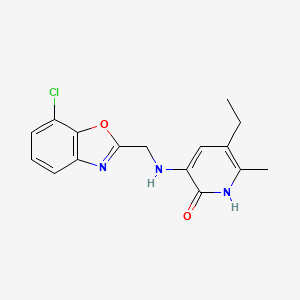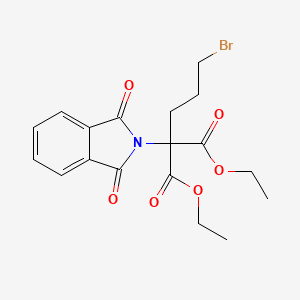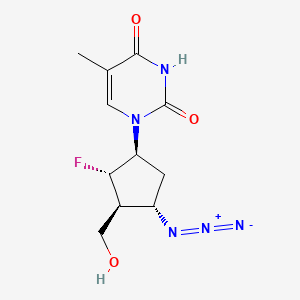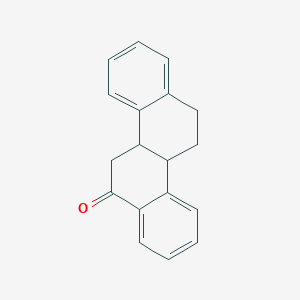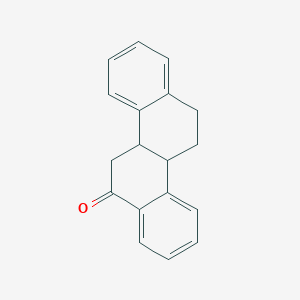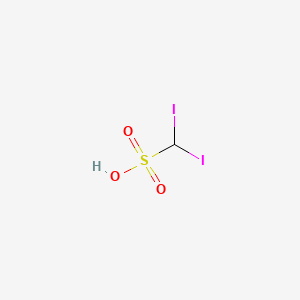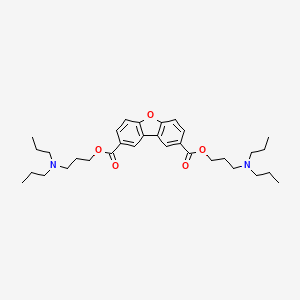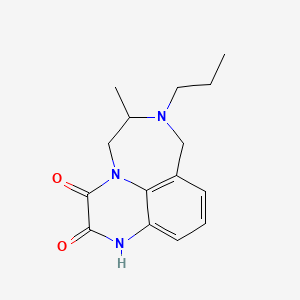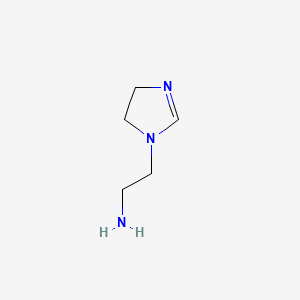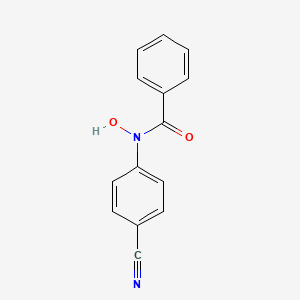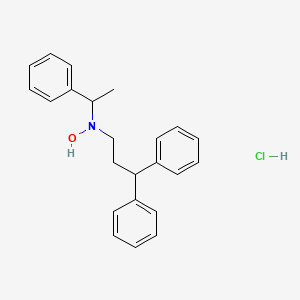
Ethyl cyclohexyl(nitro)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 36250 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36250 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 36250 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key factors in industrial production include the selection of raw materials, reaction kinetics, and the implementation of quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 36250 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: NSC 36250 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 36250 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 36250 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: NSC 36250 is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of NSC 36250 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
NSC 36250 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 515776 share structural similarities with NSC 36250.
Uniqueness: NSC 36250 is unique in its stability and reactivity, making it particularly valuable for specific applications where other compounds may not perform as well.
Properties
CAS No. |
6268-39-9 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl N-cyclohexyl-N-nitrocarbamate |
InChI |
InChI=1S/C9H16N2O4/c1-2-15-9(12)10(11(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
InChI Key |
AJJXRCYKNIXDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


